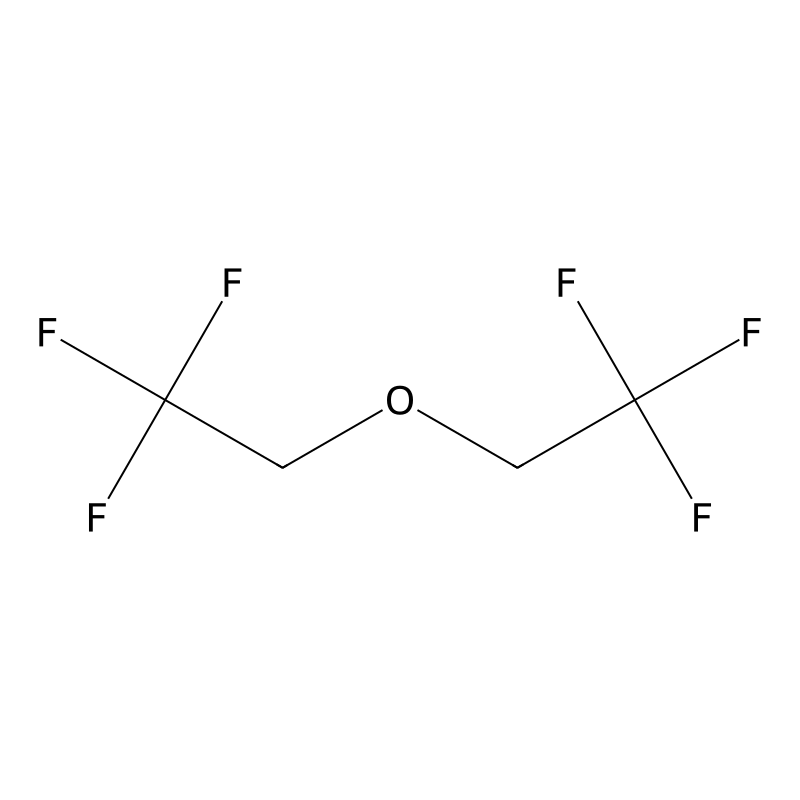

Flurothyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a highly volatile, halogenated ether (boiling point 62–63 °C) utilized primarily as a potent, fast-acting chemoconvulsant in preclinical epileptogenesis research . Unlike traditional injectable convulsants, flurothyl acts as a non-competitive GABA_A receptor antagonist that is administered via inhalation [1]. This distinct physical property—evaporating rapidly at room temperature—allows researchers to precisely titrate the atmospheric concentration to induce seizures, making it a highly reproducible procurement choice for laboratories requiring acute seizure models, threshold testing, and multi-day kindling paradigms [2].

Substituting flurothyl with the more commonly procured pentylenetetrazol (PTZ) fundamentally alters the pharmacokinetics and reproducibility of the seizure model[1]. Because PTZ is administered via intraperitoneal or subcutaneous injection, its absorption profile is subject to systemic metabolic variability, leading to wider standard deviations in seizure latency and severity [2]. In contrast, flurothyl's inhalation route ensures immediate central nervous system penetration and rapid clearance once the vapor is removed from the chamber [3]. Procuring PTZ instead of flurothyl sacrifices the ability to halt the seizure precisely, increasing the risk of uncontrolled status epilepticus and unintended mortality, which compromises cohort sizes and data integrity in high-throughput screening.

References

- [1] PMC (2017). Collaborative Cross Mice Reveal Extreme Epilepsy Phenotypes and Genetic Loci for Seizure Susceptibility.

- [2] ResearchGate (2013). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.

- [3] PMC (2020). A Flurothyl-Induced Seizure Does Not Disrupt Hippocampal Memory Reconsolidation in C57BL/6J Mice.

Seizure Threshold Precision and Titration Control

Flurothyl provides real-time control over seizure induction compared to injected pentylenetetrazol (PTZ)[1]. When infused into an inhalation chamber at a controlled rate (e.g., 100 µL/min of a 10% solution), flurothyl allows researchers to measure the exact latency to myoclonic jerk and generalized seizure down to the second [2]. PTZ, conversely, relies on a fixed bolus injection (e.g., 40 mg/kg i.p.) where latency is dictated by variable systemic absorption, often requiring an arbitrary 30-minute observation cutoff [1].

| Evidence Dimension | Seizure induction latency measurement |

| Target Compound Data | Flurothyl allows continuous vapor infusion for exact, second-by-second latency determination based on atmospheric concentration. |

| Comparator Or Baseline | PTZ (40 mg/kg i.p.) relies on systemic absorption, yielding high inter-animal variability and fixed-dose constraints. |

| Quantified Difference | Flurothyl enables dynamic dose-to-effect titration, whereas PTZ provides only a static dose-response with delayed onset. |

| Conditions | Preclinical murine models of acute seizure induction. |

Procurement of flurothyl is essential for studies requiring exact seizure threshold measurements without the confounding variable of variable intraperitoneal absorption.

Post-Seizure Recovery and Cohort Survival Rates

For multi-day kindling paradigms, flurothyl demonstrates a significantly safer recovery profile than PTZ or kainic acid [1]. Because flurothyl is a volatile gas at physiological temperatures, it is rapidly exhaled once the animal is removed from the chamber, limiting the seizure duration to less than 30 seconds[2]. This results in near 100% survival in standard naïve laboratory strains [1]. In contrast, injected chemoconvulsants cannot be rapidly cleared, often leading to prolonged status epilepticus and higher rates of sudden unexpected death in epilepsy (SUDEP) [3].

| Evidence Dimension | Post-seizure clearance and acute mortality |

| Target Compound Data | Flurothyl is rapidly cleared via exhalation, resulting in transient convulsions that are nonfatal to standard laboratory strains. |

| Comparator Or Baseline | PTZ and Kainic Acid remain in systemic circulation, risking prolonged status epilepticus and increased acute mortality. |

| Quantified Difference | Flurothyl enables 8-day repeated kindling with minimal mortality, whereas systemic convulsants require careful dose-capping to prevent fatal status epilepticus. |

| Conditions | 8-day repeated seizure kindling protocols in wild-type mice. |

Utilizing flurothyl maximizes animal cohort survival across multi-day protocols, directly reducing the number of animals that must be procured and bred.

Volatility and Room-Temperature Vaporization Efficiency

Flurothyl's specific thermal properties make it highly suited for laboratory vaporization without specialized heating equipment . With a boiling point of 62–63 °C and a high vapor pressure, flurothyl evaporates rapidly when dripped onto a suspended gauze pad or infused via a standard syringe pump at room temperature [1]. This eliminates the need for the complex, heated vaporizers required for less volatile compounds, ensuring a predictable and uniform atmospheric concentration within standard closed acrylic chambers [2].

| Evidence Dimension | Boiling point and room-temperature vaporization |

| Target Compound Data | Flurothyl (BP 62–63 °C) evaporates completely at room temperature under standard infusion rates (20–100 µL/min). |

| Comparator Or Baseline | Standard liquid chemoconvulsants (e.g., PTZ solutions) cannot be vaporized and must be injected. |

| Quantified Difference | Flurothyl transitions to a gaseous state at ambient temperatures, enabling inhalation delivery without thermal degradation or specialized heating. |

| Conditions | Standard laboratory conditions (20–25 °C) in closed acrylic inhalation chambers. |

The specific volatility of flurothyl ensures seamless integration into standard behavioral workflows without the need to procure expensive, heated vaporization infrastructure.

High-Precision Seizure Threshold Testing

Because flurothyl allows for continuous, titratable vapor infusion, it is the appropriate choice for determining exact myoclonic and generalized seizure thresholds in genetically modified or pharmacologically treated rodent models [1].

Multi-Day Epileptogenesis Kindling Models

Flurothyl's rapid clearance via exhalation prevents prolonged status epilepticus, making it a highly effective choice for 8-day repeated kindling paradigms where high cohort survival and rapid daily recovery are critical[2].

SUDEP (Sudden Unexpected Death in Epilepsy) Modeling

By utilizing specific susceptible mouse strains (e.g., Collaborative Cross strains), flurothyl can be used to reliably trigger and study SUDEP, as the rapid onset and clearance of the compound isolate the genetic susceptibility to fatal respiratory arrest following a seizure [3].

References

- [1] PMC (2010). Dissociation of Seizure Traits in Inbred Strains of Mice using the Flurothyl Kindling Model of Epileptogenesis.

- [2] Journal of Neuroscience (2016). Eight Flurothyl-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice.

- [3] PMC (2017). Collaborative Cross Mice Reveal Extreme Epilepsy Phenotypes and Genetic Loci for Seizure Susceptibility.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types